
アティカプラント
概要
科学的研究の応用
Anxiety Disorders and Alcohol Dependence
Aticaprant has been investigated for its efficacy in treating anxiety disorders and alcohol dependence. Clinical trials have indicated its potential to modulate neurochemical pathways involved in anxiety regulation, making it a candidate for further research in therapeutic settings .
Opioid Receptor Modulation
Aticaprant functions as an opioid receptor antagonist, specifically targeting the kappa-opioid receptor. This mechanism is crucial for reducing the effects of stress and anxiety, which are often exacerbated by opioid use. Studies have shown that compounds like Aticaprant can help mitigate withdrawal symptoms and cravings in individuals with substance use disorders .
Pain Management
Research suggests that Aticaprant may also play a role in pain management by interacting with pain pathways in the central nervous system. Its ability to inhibit certain receptors can lead to reduced pain perception without the addictive properties associated with traditional opioids .
Case Study 1: Efficacy in Anxiety Disorders
A clinical trial involving patients with generalized anxiety disorder demonstrated that Aticaprant significantly reduced anxiety levels compared to placebo groups. The study highlighted its safety profile and tolerability, making it a promising candidate for further development in anxiety treatment protocols .
Case Study 2: Alcohol Dependence
In another study focusing on alcohol dependence, participants receiving Aticaprant showed a marked decrease in alcohol consumption over a specified period compared to those on placebo. The findings suggest that the compound may help individuals achieve better control over their drinking behaviors through its action on the kappa-opioid receptors .
作用機序
LY-2456302は、カッパオピオイド受容体を選択的に拮抗することによって効果を発揮します。この受容体は、ストレス、気分、および依存性行動の調節に関与しています。受容体を阻害することによって、LY-2456302は、ディスフォリアや無快感などのカッパ受容体活性化に関連する悪影響を軽減できます。 この化合物は、うつ病、不安、依存症の前臨床モデルで有効性を示しています .
類似化合物の比較
LY-2456302は、次のような他のカッパオピオイド受容体拮抗薬と比較されています。
JDTic: 異なる薬物動態プロファイルを持つ長時間作用型カッパオピオイド受容体拮抗薬。
nor-BNI: 異なる化学構造と作用時間を持つ別の長時間作用型拮抗薬。
CYM-52220およびCYM-52288: LY-2456302と比較して作用時間が短い、新規なカッパオピオイド受容体拮抗薬.
独自性
LY-2456302は、迅速な吸収、良好な経口バイオアベイラビリティ、および選択的な中枢カッパオピオイド受容体占有など、有利な薬物動態特性を持っているため際立っています。 これらの特性は、臨床開発および治療用途のための有望な候補となっています .
生化学分析
Biochemical Properties
Aticaprant acts as a selective antagonist of the κ-opioid receptor, which is the biological target of the endogenous opioid peptide dynorphin . The compound has a high affinity for the κ-opioid receptor, with a dissociation constant (K_i) of 0.81 nM, compared to 24.0 nM and 155 nM for the μ-opioid receptor and δ-opioid receptor, respectively . This selectivity is crucial for its therapeutic effects, as it minimizes interactions with other opioid receptors that could lead to unwanted side effects. Aticaprant’s interaction with the κ-opioid receptor inhibits the receptor’s activity, which is associated with stress and depressive behaviors .
Cellular Effects
Aticaprant influences various cellular processes by modulating the activity of the κ-opioid receptor. This modulation affects cell signaling pathways, particularly those involved in stress and reward mechanisms . By antagonizing the κ-opioid receptor, Aticaprant reduces the activation of pro-inflammatory cytokines in microglia within the central nervous system, which is believed to contribute to its antidepressant effects . Additionally, Aticaprant has been shown to increase fMRI activation in the ventral striatum during reward anticipation, indicating its role in enhancing reward-related brain activity .
Molecular Mechanism
The molecular mechanism of Aticaprant involves its binding to the κ-opioid receptor, where it acts as a potent and selective antagonist . This binding prevents the receptor from interacting with its endogenous ligand, dynorphin, thereby inhibiting the downstream signaling pathways associated with stress and depressive behaviors . Aticaprant’s selectivity for the κ-opioid receptor over other opioid receptors is a key factor in its therapeutic profile, as it reduces the likelihood of side effects related to non-target receptor interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, Aticaprant has demonstrated stability and a relatively long half-life of 30 to 40 hours . This stability is important for maintaining consistent therapeutic levels of the compound over time. Studies have shown that Aticaprant’s effects on depressive symptoms are sustained over a period of six weeks when used as an adjunct to standard antidepressant therapies . Additionally, the compound’s ability to cross the blood-brain barrier ensures its central effects are maintained throughout the treatment period .
Dosage Effects in Animal Models
In animal models, the effects of Aticaprant vary with different dosages. Studies have shown that Aticaprant reduces alcohol intake and prevents stress-triggered alcohol seeking in rodents via a κ-opioid receptor-mediated mechanism . The compound has been effective in reducing alcohol relapse-like drinking in a dose-dependent manner, with significant effects observed at doses of 1-3 mg/kg . At higher doses, Aticaprant has been shown to occupy and antagonize the μ-opioid receptor, suggesting potential off-target effects at these concentrations .
Metabolic Pathways
Aticaprant is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The compound’s metabolic pathways involve hydroxylation and subsequent conjugation reactions, which facilitate its excretion from the body . The involvement of specific cytochrome P450 enzymes in Aticaprant’s metabolism highlights the importance of considering potential drug-drug interactions when co-administering other medications that are metabolized by the same enzymes .
Transport and Distribution
Aticaprant is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound readily crosses the blood-brain barrier, allowing it to exert its central effects on the κ-opioid receptors in the brain . Additionally, Aticaprant’s distribution within tissues is influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of Aticaprant is primarily within the cytoplasm, where it interacts with the κ-opioid receptors located on the cell membrane . The compound’s ability to target these receptors is facilitated by its lipophilic nature, which allows it to diffuse across cellular membranes . Post-translational modifications of the κ-opioid receptor, such as phosphorylation, can influence Aticaprant’s binding affinity and efficacy .
準備方法
合成経路と反応条件
LY-2456302の合成は、市販の出発物質から始まる複数段階の工程を伴います。重要なステップには、ピロリジン環の形成と、それに続くフェノキシ基とフルオロベンザミド基の付加が含まれます。 反応条件は通常、有機溶媒、触媒、および制御された温度の使用を含み、高い収率と純度を確保します .
工業生産方法
LY-2456302の工業生産は、同様の合成経路に従いますが、より大規模に行われます。プロセスは、効率、費用対効果、および環境への配慮のために最適化されています。 これには、連続フローリアクター、自動化システム、および厳格な品質管理対策の使用が含まれ、一貫性と安全性を確保します .
化学反応の分析
反応の種類
LY-2456302は、次のようなさまざまな化学反応を受けます。
酸化: この反応は、酸素の添加または水素の除去を伴い、通常は過酸化水素や過マンガン酸カリウムなどの酸化剤を使用します。
還元: この反応は、水素の添加または酸素の除去を伴い、多くの場合、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用します。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、およびその他の酸化剤は、制御された温度で。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、およびその他の還元剤は、無水溶媒中で。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱酸素化化合物を生成する可能性があります。 置換反応は、使用される求核剤または求電子剤に応じて、さまざまな置換誘導体を生成する可能性があります .
類似化合物との比較
LY-2456302 is compared with other kappa opioid receptor antagonists, such as:
JDTic: A long-acting kappa opioid receptor antagonist with a different pharmacokinetic profile.
nor-BNI: Another long-acting antagonist with a distinct chemical structure and duration of action.
CYM-52220 and CYM-52288: Novel kappa opioid receptor antagonists with shorter durations of action compared to LY-2456302.
Uniqueness
LY-2456302 stands out due to its favorable pharmacokinetic properties, including rapid absorption, good oral bioavailability, and selective central kappa opioid receptor occupancy. These properties make it a promising candidate for clinical development and therapeutic applications .
生物活性
(S)-4-(4-((2-(3,5-diMethylphenyl)pyrrolidin-1-yl)Methyl)phenoxy)-3-fluorobenzamide, also known as LY2456302 or Aticaprant, is a compound of significant interest due to its potential therapeutic applications, particularly in the realm of anxiety and mood disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
- Molecular Formula : C26H27FN2O2
- Molecular Weight : 418.5 g/mol
- Boiling Point : 519.2 ± 50.0 °C (predicted)
- Density : 1.201 ± 0.06 g/cm³ (predicted)
- Solubility :
- DMF: 1 mg/ml
- DMSO: 5 mg/ml
- Ethanol: 3 mg/ml
- PBS (pH 7.2): insoluble
Research indicates that (S)-4-(4-((2-(3,5-diMethylphenyl)pyrrolidin-1-yl)Methyl)phenoxy)-3-fluorobenzamide primarily interacts with the kappa-opioid receptor (KOR) . This interaction is crucial for its anxiolytic-like effects, making it a candidate for treating anxiety disorders. The compound modulates neurotransmitter systems involved in stress and mood regulation, suggesting a mechanism that could alleviate symptoms associated with anxiety and depression .
Anxiolytic Effects
Studies have demonstrated that (S)-4-(4-((2-(3,5-diMethylphenyl)pyrrolidin-1-yl)Methyl)phenoxy)-3-fluorobenzamide exhibits significant anxiolytic properties in preclinical models. Its ability to selectively target KORs suggests a unique profile compared to other opioid receptors, which may lead to reduced side effects typically associated with opioid therapies.
Interaction Studies
Interaction studies have shown that this compound can modulate various neurotransmitter systems. For instance, it influences the release of dopamine and serotonin, which are critical in mood regulation and anxiety responses. These findings have been supported by electrophysiological studies demonstrating altered neuronal firing rates in response to the compound .
Comparative Analysis with Similar Compounds
To better understand the unique properties of (S)-4-(4-((2-(3,5-diMethylphenyl)pyrrolidin-1-yl)Methyl)phenoxy)-3-fluorobenzamide, a comparative analysis with structurally similar compounds is useful:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
AZ-ECPC | Kappa-opioid receptor antagonist | Shorter acting than (S)-4-(4-((2-(3,5-diMethylphenyl)pyrrolidin-1-yl)Methyl)phenoxy)-3-fluorobenzamide |
LY-DMPF | Similar fluorobenzamide core | Different receptor selectivity |
Aticaprant | Enantiomer with potentially different biological activity | Focused on chirality effects |
This table highlights how the structural nuances of (S)-4-(4-((2-(3,5-diMethylphenyl)pyrrolidin-1-yl)Methyl)phenoxy)-3-fluorobenzamide contribute to its distinct biological activity profile.
Case Studies and Research Findings
Recent studies have focused on the efficacy of (S)-4-(4-((2-(3,5-diMethylphenyl)pyrrolidin-1-yl)Methyl)phenoxy)-3-fluorobenzamide in animal models of anxiety:
- Study on Anxiety Models : In a controlled study using rodent models, administration of the compound resulted in reduced anxiety-like behaviors in elevated plus-maze tests, indicating its potential as an effective anxiolytic agent .
- Neurotransmitter Modulation : Another study demonstrated that treatment with this compound led to increased levels of serotonin and norepinephrine in specific brain regions associated with mood regulation .
特性
IUPAC Name |
4-[4-[[(2S)-2-(3,5-dimethylphenyl)pyrrolidin-1-yl]methyl]phenoxy]-3-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN2O2/c1-17-12-18(2)14-21(13-17)24-4-3-11-29(24)16-19-5-8-22(9-6-19)31-25-10-7-20(26(28)30)15-23(25)27/h5-10,12-15,24H,3-4,11,16H2,1-2H3,(H2,28,30)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPMYDSXGRRERG-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CCCN2CC3=CC=C(C=C3)OC4=C(C=C(C=C4)C(=O)N)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@@H]2CCCN2CC3=CC=C(C=C3)OC4=C(C=C(C=C4)C(=O)N)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90151777 | |
Record name | LY-2456302 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90151777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1174130-61-0 | |
Record name | 4-[4-[[(2S)-2-(3,5-Dimethylphenyl)-1-pyrrolidinyl]methyl]phenoxy]-3-fluorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1174130-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aticaprant [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174130610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY-2456302 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12341 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LY-2456302 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90151777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ATICAPRANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE4G8X55F5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。